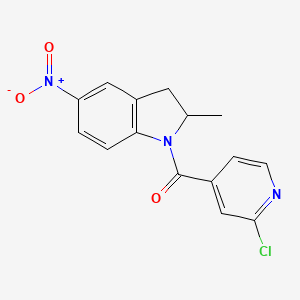![molecular formula C15H21N3 B2903221 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine CAS No. 147084-69-3](/img/structure/B2903221.png)
1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine, also known as PTU, is a small molecule inhibitor that has been used in scientific research for several years. PTU is a heterocyclic compound that contains a triazatricyclo[4.3.1.1~3,8~]undecane ring system and a phenyl group. This compound has been shown to have several interesting properties, including the ability to inhibit the activity of certain enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine is not fully understood, but it is thought to involve the inhibition of enzyme activity through the formation of a covalent bond between this compound and the enzyme. This covalent bond is thought to disrupt the active site of the enzyme, thereby inhibiting its activity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. For example, this compound has been shown to inhibit the production of melanin in melanocytes, which has led to its use as a skin whitening agent. This compound has also been shown to inhibit the synthesis of norepinephrine from dopamine, which has led to its use as a tool to study the role of norepinephrine in various physiological processes.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine in lab experiments is its ability to selectively inhibit the activity of certain enzymes and receptors. This property allows researchers to study the specific role of these enzymes and receptors in various physiological processes. However, one limitation of using this compound is its potential to interact with other proteins or enzymes in the cell, which could lead to unintended effects.
Future Directions
There are several future directions for research involving 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine. One area of interest is the development of new this compound derivatives that have improved selectivity and potency. Another area of interest is the use of this compound as a tool to study the role of norepinephrine in various physiological processes, such as learning and memory. Additionally, this compound may have potential therapeutic applications in the treatment of certain diseases, such as Parkinson's disease, where the inhibition of dopamine beta-hydroxylase may be beneficial.
Synthesis Methods
The synthesis of 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine can be accomplished using several methods. One common method involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with phenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with a diazonium salt to form this compound. Another method involves the reaction of 1,4-diaminobutane with phenylacetyl chloride in the presence of a base, followed by cyclization with sodium nitrite.
Scientific Research Applications
1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine has been used extensively in scientific research to study the activity of various enzymes and receptors. For example, this compound has been shown to inhibit the activity of tyrosinase, an enzyme that is involved in the production of melanin. This property has led to the use of this compound as a skin whitening agent in cosmetics. This compound has also been shown to inhibit the activity of dopamine beta-hydroxylase, an enzyme that is involved in the synthesis of norepinephrine from dopamine. This property has led to the use of this compound as a tool to study the role of norepinephrine in various physiological processes.
properties
IUPAC Name |
1-phenyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c16-14-12-8-17-6-7-18(9-12)11-15(14,10-17)13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIXKBMKJXACGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3CN1CC(C2)(C3N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806757 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~4~-(3,4-dimethylphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2903138.png)
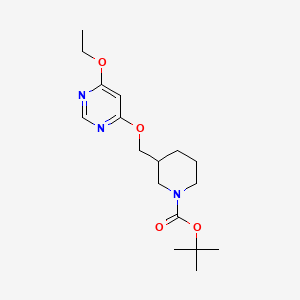
![5-ethyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2903141.png)
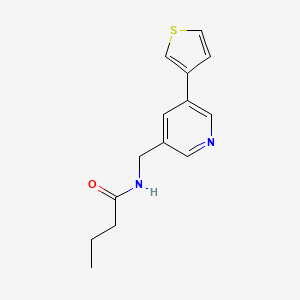

![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(3-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2903147.png)
![Methyl 2-[(chloroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B2903148.png)
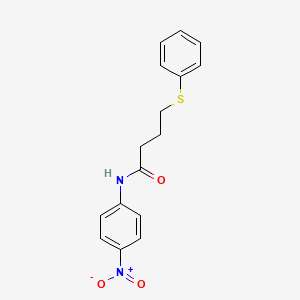
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B2903151.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2903152.png)
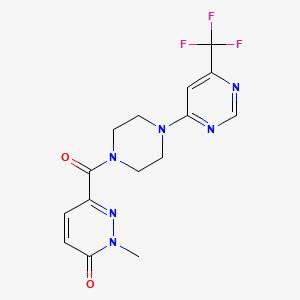
![1-[(2-methylphenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole](/img/structure/B2903156.png)

